molecular formula C8H11N B074028 2,4,5-Trimethylpyridine CAS No. 1122-39-0

2,4,5-Trimethylpyridine

Cat. No. B074028
Key on ui cas rn: 1122-39-0
M. Wt: 121.18 g/mol
InChI Key: MNDSSKADVGDFDF-UHFFFAOYSA-N
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Patent
US07781591B2

Procedure details

5-Methoxybenzofuran was treated with 2,4,5-collidine and LiI at 170° C. to provide benzofuran-5-ol, which was reacted with 2-chloroethyl-p-toluenesulfonate and Cs2CO3 to give 5-(2-chloroethoxy)-1-benzofuran.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:10][CH:9]=[CH:8][C:7]=2[CH:11]=1.N1C=C(C)C(C)=CC=1C.[Li+].[I-]>>[O:10]1[C:6]2[CH:5]=[CH:4][C:3]([OH:2])=[CH:11][C:7]=2[CH:8]=[CH:9]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC2=C(C=CO2)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=C(C(=C1)C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[I-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C=CC2=C1C=CC(=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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